![molecular formula C11H17NO4 B2639850 (4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylic acid CAS No. 1312161-65-1](/img/structure/B2639850.png)
(4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylic acid
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Description
“(4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylic acid” is a complex organic compound. It contains a cyclopentene ring, an amino group, a carboxylic acid group, and a tert-butoxycarbonyl (Boc) group. The Boc group is commonly used in organic synthesis as a protecting group for amines .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The Boc group can be removed under acidic conditions to reveal the amine . The double bond in the cyclopentene ring could potentially undergo addition reactions, and the carboxylic acid group could participate in reactions typical for carboxylic acids, such as esterification.Scientific Research Applications
- Boc Protection : The tert-butoxycarbonyl (Boc) group is commonly used for protecting amino groups during peptide synthesis. It shields the amino group from unwanted reactions, allowing selective deprotection at a later stage. Researchers use Boc-amino acids like this compound as building blocks for peptide assembly on solid-phase supports .
Peptide Synthesis and Solid-Phase Peptide Chemistry
properties
IUPAC Name |
(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-8-5-4-7(6-8)9(13)14/h4,8H,5-6H2,1-3H3,(H,12,15)(H,13,14)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFQKTKVKQBVQF-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC=C(C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC=C(C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylic acid |
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